1-(2,4-Difluorophenyl)-1H-pyrazole (CAS 562099-15-4): A Comprehensive Technical Guide for Drug Development
1-(2,4-Difluorophenyl)-1H-pyrazole (CAS 562099-15-4): A Comprehensive Technical Guide for Drug Development
Executive Summary
1-(2,4-Difluorophenyl)-1H-pyrazole (CAS: 562099-15-4) is a highly valued fluorinated heterocyclic building block in modern drug discovery and agrochemical development[1]. The strategic incorporation of a 2,4-difluorophenyl moiety onto a pyrazole core provides a unique physicochemical profile, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. This whitepaper provides an in-depth technical guide on its chemical properties, validated synthetic protocols, and downstream applications in API (Active Pharmaceutical Ingredient) development.
Chemical Identity & Physicochemical Profiling
Understanding the baseline quantitative properties of 1-(2,4-difluorophenyl)-1H-pyrazole is critical for reaction stoichiometry and downstream purification.
Table 1: Physicochemical Properties [2]
| Property | Value |
| Chemical Name | 1-(2,4-Difluorophenyl)-1H-pyrazole |
| CAS Number | 562099-15-4 |
| Molecular Formula | C9H6F2N2 |
| Molecular Weight | 180.15 g/mol |
| Purity Standard | ≥ 95% (typically >98% for rigorous R&D) |
| Core Structure | 1H-pyrazole ring N-linked to a 2,4-difluorophenyl group |
Mechanistic Causality in Structural Design
Why is this specific substitution pattern so prevalent in medicinal chemistry?
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Metabolic Shielding: The fluorine atoms at the ortho (C2) and para (C4) positions of the phenyl ring block primary sites of oxidative metabolism by Cytochrome P450 enzymes, extending the biological half-life of downstream APIs.
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Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the phenyl ring. This inductively modulates the pKa of the attached pyrazole nitrogen, fine-tuning the molecule's basicity to improve oral bioavailability.
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Conformational Control: The ortho-fluorine induces a steric and electrostatic clash with the adjacent pyrazole lone pair or C5-hydrogen, restricting the dihedral angle between the two rings and locking the molecule into a rigid, bioactive conformation.
Synthetic Methodologies: The Knorr-Type Cyclocondensation
The most robust and scalable method for synthesizing 1-arylpyrazoles is the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl equivalent[3]. For 1-(2,4-difluorophenyl)-1H-pyrazole, the reaction utilizes 2,4-difluorophenylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.
Causality of Reagent Selection
Why use 1,1,3,3-tetramethoxypropane instead of free malonaldehyde? Free malonaldehyde is highly unstable and prone to rapid self-condensation and polymerization. By using its protected acetal equivalent (1,1,3,3-tetramethoxypropane), the reactive dialdehyde is generated in situ slowly under acidic conditions. This controlled release perfectly matches the rate of nucleophilic attack by the hydrazine, suppressing side reactions and ensuring a high-fidelity, regioselective cyclization[3].
Self-Validating Experimental Protocol
This protocol incorporates in-process controls to ensure a self-validating system.
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Initiation & Activation: Suspend 1.0 equivalent of 2,4-difluorophenylhydrazine hydrochloride in anhydrous ethanol. Add 1.05 equivalents of 1,1,3,3-tetramethoxypropane dropwise under continuous stirring.
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Catalysis & Cyclization: Add a catalytic amount of concentrated HCl (if the starting hydrochloride salt does not provide sufficient localized acidity). Heat the mixture to reflux (80°C). The heat and acid catalyze the sequential hydrolysis of the acetal to the dialdehyde, driving the double condensation with the hydrazine.
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In-Process Control (Validation Check 1): After 2 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The complete disappearance of the hydrazine spot and the appearance of a new, higher Rf spot confirms the progression of the cyclization.
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Quenching & Extraction: Once complete (typically 3-4 hours), cool the mixture to room temperature. Neutralize with saturated aqueous NaHCO 3 to quench the acid catalyst and prevent product degradation. Extract the aqueous layer with Ethyl Acetate (3x).
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Purification & Validation (Validation Check 2): Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via silica gel chromatography. Validate the final product identity using LC-MS.
Synthetic workflow for 1-(2,4-difluorophenyl)-1H-pyrazole via Knorr cyclocondensation.
Downstream Functionalization: Gateway to Bioactive APIs
The primary utility of 1-(2,4-difluorophenyl)-1H-pyrazole lies in its functionalization at the C4 position of the pyrazole ring. The pyrazole core is an electron-rich heteroaromatic system, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).
The Vilsmeier-Haack Formylation
To convert this core into a versatile intermediate, it is subjected to Vilsmeier-Haack formylation to yield 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde[4].
Mechanistic Causality: Phosphorus oxychloride (POCl 3 ) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent). This reagent selectively attacks the C4 position of the pyrazole—the most nucleophilic site due to the directing effects of the nitrogen atoms. Subsequent aqueous hydrolysis of the iminium intermediate yields the C4-aldehyde[4]. This aldehyde serves as a critical electrophilic node for Knoevenagel condensations, reductive aminations, or cross-coupling reactions to build complex kinase inhibitors and GPCR modulators.
Downstream functionalization of the pyrazole core into bioactive APIs via formylation.
Analytical Characterization & Quality Control
To ensure the scientific integrity of the synthesized batch before deploying it in complex API synthesis, the following analytical profile must be strictly met.
Table 2: Analytical Validation Metrics
| Analytical Technique | Target Metric | Purpose |
| LC-MS (ESI+) | m/z = 181.1 [M+H] + | Confirms molecular weight and primary identity. |
| 1 H NMR (CDCl 3 ) | δ 7.5 - 8.0 ppm (pyrazole H) | Validates the formation of the heteroaromatic ring. |
| 19 F NMR (CDCl 3 ) | Two distinct signals | Confirms the integrity of the 2,4-difluorophenyl moiety. |
| HPLC (Reverse-Phase) | ≥ 98% Area (UV detection) | Quantifies batch purity prior to downstream use. |
References
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[1] Title: 1-(2,4-Difluorophenyl)-1H-pyrazole | 562099-15-4 | Source: Benchchem | URL: 1
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[2] Title: 562099-15-4, 1-(2,4-Difluorophenyl)-1H-pyrazole | Source: AccelaChem | URL: 2
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[3] Title: 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | 858523-45-2 (Knorr Pyrazole Synthesis) | Source: Benchchem | URL: 3
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[4] Title: Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems | Source: Semantic Scholar | URL: 4
Sources
- 1. 1-(2,4-Difluorophenyl)-1H-pyrazole | 562099-15-4 | Benchchem [benchchem.com]
- 2. 562099-15-4,1-(2,4-Difluorophenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | 858523-45-2 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]



